2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride
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Overview
Description
2-{8-azaspiro[bicyclo[321]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azaspiro family, which consists of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane], and then introduce the acetyl chloride group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the acetyl chloride group and to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The acetyl chloride group can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form amines or alcohols.
Substitution: : The acetyl chloride group can be substituted with other functional groups, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Reagents such as alcohols or amines can be used in substitution reactions, often with the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Amines or alcohols
Substitution: : Various functionalized derivatives depending on the substituting group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its nitrogen-containing heterocycle can interact with various biological targets.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural complexity and reactivity make it suitable for creating new pharmaceuticals.
Industry
In the materials industry, this compound could be used in the development of new polymers or coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride: : This compound is structurally similar but lacks the acetyl chloride group.
2-azabicyclo[3.2.1]octane scaffold: : This broader class of compounds shares the bicyclic structure but may have different substituents.
Uniqueness
The presence of the acetyl chloride group in 2-{8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetyl chloride hydrochloride makes it distinct from its similar counterparts. This group introduces additional reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2649087-05-6 |
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Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
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